molecular formula C10H7NaO6S2 B084676 1,5-Naphthalenedisulfonic acid, sodium salt CAS No. 14455-34-6

1,5-Naphthalenedisulfonic acid, sodium salt

Cat. No. B084676
CAS RN: 14455-34-6
M. Wt: 310.3 g/mol
InChI Key: KUCYYPJWOURRRA-UHFFFAOYSA-M
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Patent
US04670125

Procedure details

The bipolar membrane prepared in this manner was used for the electrodialysis as described in Example 2, the apparatus being shown in FIG. 2. Electrodialysis was carried out for 10 hours at room temperature and at a current density of 2.9 A/cm2. 200 parts of an aqueous 0.25 molar solution of disodium naphthalene-1,5-disulfonate were used in compartment (9), and 100 parts of 0.5% strength sodium hydroxide solution were employed in compartment (8). 1937 parts of a 0.24 molar solution of monosodium naphthalene-1,5-disulfonate (0.02 mole/kg of the disodium salt, current efficiency 50%) were obtained in compartment (9), and about 1000 parts of 2.2% strength Sodium hydroxide solution were obtained in compartment (8).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:15]([O-:18])(=[O:17])=[O:16])[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([O-:14])(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na+:19].[Na+:20].[OH-].[Na+]>>[C:1]1([S:15]([O-:18])(=[O:17])=[O:16])[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([OH:14])(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na+:19].[Na:19][Na:20] |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bipolar membrane prepared in this manner

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]
Name
Type
product
Smiles
[Na][Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.